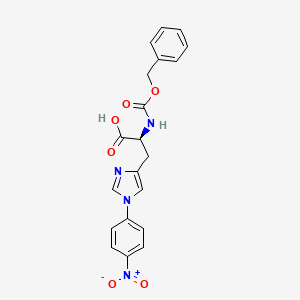
1-(2-Bromooxazol-5-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromooxazol-5-yl)-N-methylmethanamine, with the chemical formula C4H4BrNO2, is a heterocyclic compound. It features an oxazole ring (a five-membered ring containing oxygen and nitrogen) substituted with a bromine atom and a methyl group. This compound has applications in various fields due to its unique structure and reactivity.
Méthodes De Préparation
There are several synthetic routes to prepare 1-(2-Bromooxazol-5-yl)-N-methylmethanamine:
Direct Bromination: One method involves brominating 5-aminooxazole with bromine or a brominating agent. The reaction typically occurs at room temperature or under mild heating conditions.
Substitution Reaction: Another approach is to react 5-aminooxazole with a suitable alkyl bromide (such as methyl bromide) to introduce the methyl group. This substitution reaction can be catalyzed by a base.
Industrial Production: While industrial-scale production methods may vary, the direct bromination or substitution reactions are commonly employed.
Analyse Des Réactions Chimiques
1-(2-Bromooxazol-5-yl)-N-methylmethanamine participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles (e.g., amines, thiols).
Reduction: Reduction of the oxazole ring can yield the corresponding amine.
Oxidation: Oxidation of the methyl group can lead to the corresponding carboxylic acid or other functional groups.
Common Reagents: Reagents like sodium hydroxide (NaOH), hydrogen peroxide (HO), and reducing agents are often used.
Applications De Recherche Scientifique
1-(2-Bromooxazol-5-yl)-N-methylmethanamine finds applications in:
Medicinal Chemistry: It may serve as a building block for drug development due to its unique structure.
Biological Studies: Researchers use it to probe biological pathways or study enzyme inhibition.
Industry: It could be employed in the synthesis of other compounds or materials.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, compounds with similar heterocyclic structures (such as other oxazoles or brominated derivatives) can be compared to highlight its distinct features.
Propriétés
Formule moléculaire |
C5H7BrN2O |
|---|---|
Poids moléculaire |
191.03 g/mol |
Nom IUPAC |
1-(2-bromo-1,3-oxazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C5H7BrN2O/c1-7-2-4-3-8-5(6)9-4/h3,7H,2H2,1H3 |
Clé InChI |
CXAXPRSWUOICHX-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CN=C(O1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


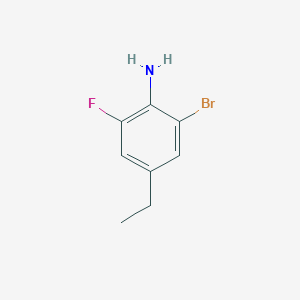

![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
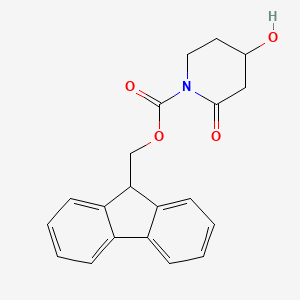


![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)

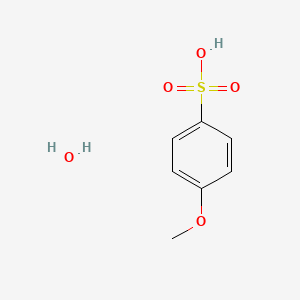
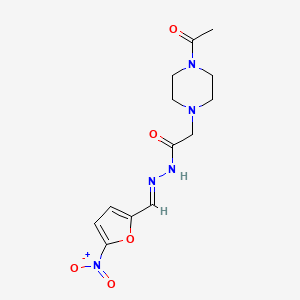
![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)
![2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13133363.png)

